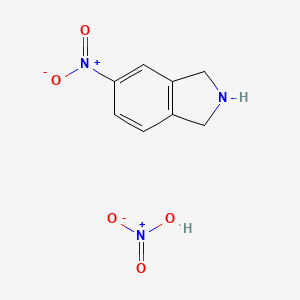
5-nitroisoindoline Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroisoindoline nitrate is a heterocyclic organic compound characterized by a nitro group (-NO₂) attached to the isoindoline ring system, further stabilized as a nitrate salt. Isoindoline derivatives are notable for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and reactivity. The compound’s systematic name is 5-nitro-2,3-dihydro-1H-isoindole nitrate, with a molecular formula inferred as C₈H₇N₃O₄ (isoindoline backbone + nitro group + nitrate counterion). However, nitro-substituted heterocycles generally exhibit moderate solubility in polar solvents and thermal stability dependent on substituent positioning .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitroisoindoline Nitrate can be synthesized through a multi-step process involving the reaction of p-nitroaniline and pyridine-2,4-dimethylone. The specific synthesis path is as follows:
- Under acidic conditions, nitroaniline and pyridine-2,4-dimethyl ketone are reacted to obtain 5-nitropyridine-2,4-dimethyl ketone.
- A hydrogenation reaction is carried out to obtain the hydride of 5-nitropyridine-2,4-dimethyl ketone.
- Under acidic conditions, the hydride is reacted with chloroethanol to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and yield optimization. The compound is typically dissolved in organic solvents such as ethanol or ether during production .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroisoindoline Nitrate undergoes various chemical reactions, including:
Reduction: It can be reduced to 5-aminoisoindoline using suitable reducing agents.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Major Products Formed:
Reduction: The major product formed is 5-aminoisoindoline.
Substitution: Depending on the substituent introduced, various derivatives of isoindoline can be formed.
Scientific Research Applications
5-Nitroisoindoline Nitrate has diverse applications in scientific research:
Chemistry: It is used as a raw material and intermediate in organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitroisoindoline Nitrate involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the presence of the nitro group, which makes it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
The provided evidence lacks direct data on 5-nitroisoindoline nitrate. However, structurally related nitro-substituted heterocycles from the Kanto Reagents catalog () and synthesis studies () can be compared to infer trends. Key compounds include:
Table 1: Structural and Physical Properties of Related Nitro Heterocycles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 5-Nitroisoindoline | C₈H₈N₂O₂ | 164.16 | Not reported | Isoindoline backbone with nitro at C5 |
| 5-Nitroisoquinoline | C₉H₆N₂O₂ | 174.15 | 106–110 | Isoquinoline ring with nitro at C5 |
| 5-Nitroisatin | C₈H₄N₂O₄ | 192.12 | 251 (decomposes) | Indole-derived ketone with nitro at C5 |
| 6-Nitroindoline | C₈H₈N₂O₂ | 164.16 | 66–70 | Indoline backbone with nitro at C6 |
Key Observations:
Structural Differences: 5-Nitroisoindoline lacks aromaticity in its partially saturated isoindoline ring, unlike 5-nitroisoquinoline, which is fully aromatic. This difference impacts electronic properties and reactivity. Nitro groups in saturated systems (e.g., isoindoline) may exhibit reduced resonance stabilization compared to aromatic systems (e.g., isoquinoline) . 5-Nitroisatin contains a ketone group, enhancing electrophilicity and enabling diverse derivatization (e.g., amidation, condensation) compared to non-carbonyl analogs .
Thermal Stability: 5-Nitroisatin decomposes at 251°C, suggesting lower thermal stability than 5-nitroisoquinoline (mp 106–110°C). Nitrate salts (e.g., ammonium nitrate in ) often exhibit higher solubility but may pose decomposition risks under heat or shock .
Synthetic Utility: 5-Nitroisoquinoline undergoes SNH amidation (), a reaction less documented for isoindoline derivatives. The presence of water in reactions (Method A vs. B in ) significantly impacts yields, highlighting solvent-dependent reactivity in nitroheterocycles.
Table 2: Reactivity Comparison in Amidation Reactions ()
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| 5-Nitroisoquinoline | NaH, DMSO, p-methylbenzamide, O₂ | 45 |
| 5-Nitroisoindoline* | Not reported | — |
*No direct data for 5-nitroisoindoline; inferred from isoindoline’s reduced aromaticity.
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
nitric acid;5-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |
InChI Key |
FBKNPVGFIOXFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















